molecular formula C18H20N2O4 B099964 Tyrosylphenylalanine CAS No. 17355-11-2

Tyrosylphenylalanine

Cat. No. B099964
CAS RN: 17355-11-2
M. Wt: 328.4 g/mol
InChI Key: CGWAPUBOXJWXMS-HOTGVXAUSA-N
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Description

Tyrosylphenylalanine is a compound that can be inferred as a dipeptide composed of the amino acids tyrosine and phenylalanine. The metabolism and interactions of these amino acids have been extensively studied due to their importance in various biological processes. Phenylalanine is known to be hydroxylated to form tyrosine, which can then undergo further metabolic transformations . The study of these amino acids' metabolism is crucial for understanding their role in health and disease.

Synthesis Analysis

The synthesis of tyrosine from phenylalanine is a well-documented metabolic pathway. Phenylalanine hydroxylase catalyzes the hydroxylation of phenylalanine to tyrosine . This reaction is highly regiospecific, typically forming para-tyrosine (p-Tyr). However, a unique enzyme, phenylalanine 3-hydroxylase, has been identified to catalyze the formation of meta-tyrosine (m-Tyr) from phenylalanine . Additionally, the synthesis of labeled phenylalanine and tyrosine with isotopic markers has been used to study their metabolism, providing insights into the formation of ketone bodies and malic acid from these amino acids .

Molecular Structure Analysis

The molecular structures of tyrosine and phenylalanine have been studied to understand their contributions to the circular dichroism of proteins. The side chains of these amino acids exhibit specific transitions that can be calculated and contribute to the overall CD spectra of proteins . Moreover, the structural characterization of organotin(IV) derivatives of tyrosinylphenylalanine has been performed, revealing the coordination behavior of these compounds and providing models for metal–protein interactions .

Chemical Reactions Analysis

Tyrosine and phenylalanine undergo various chemical reactions, including hydroxylation and deprotonation. Tyrosine hydroxylase catalyzes the hydroxylation of tyrosine, and the mechanism has been studied using substituted phenylalanines . The gas-phase acidities of tyrosine and phenylalanine have been investigated, revealing multiple deprotonated structures for tyrosine and providing insights into their reactivity . Additionally, the hydroxylation of phenylalanine and tyrosine has been compared with other compounds like salicylate and tryptophan, showing the influence of pH and oxidants on product distribution .

Physical and Chemical Properties Analysis

The physical and chemical properties of tyrosine and phenylalanine are influenced by their functional groups and interactions with other molecules. The hydroxylation of phenylalanine to tyrosine affects their properties, such as their contributions to the circular dichroism of proteins . The stability of quinonoid complexes formed with tyrosine phenol-lyase and the binding constants of these complexes have been studied, highlighting the importance of tyrosine's phenolic group in enzyme interactions . The biosynthesis of m-tyrosine in plants through the hydroxylation of phenylalanine has been shown to occur via distinct pathways, which may have implications for the physical properties of these amino acids in different biological contexts .

Scientific Research Applications

Aromatic Amino Acid Hydroxylation

  • Tyrosylphenylalanine is closely related to the family of tetrahydropterin dependent aromatic amino acid hydroxylases, which include Phenylalanine hydroxylase (PheH), Tyrosine hydroxylase (TyrH), and Tryptophan hydroxylase (TrpH). These enzymes are crucial for the hydroxylation of aromatic amino acids, a process pivotal in various physiological pathways, including the catabolism of phenylalanine and the biosynthesis of catecholamines and serotonin (Fitzpatrick, 2003).

Metabolic Disorders

  • Inherited metabolic disorders like Phenylketonuria and Tyrosinemia, which involve high blood levels of phenylalanine or tyrosine, highlight the significance of tyrosylphenylalanine in genetic research. Dietary management of these conditions often involves medical foods that omit specific amino acids, like phenylalanine and tyrosine, emphasizing the role of tyrosylphenylalanine in therapeutic approaches (Ney & Etzel, 2017).

Biochemical Analysis

  • Electrochemical sensors and biosensors for phenylalanine detection are significant in diagnosing and managing conditions like Phenylketonuria. The role of tyrosylphenylalanine in these diagnostic tools is crucial as it directly relates to the metabolism of phenylalanine, which is transformed into tyrosine and subsequently into important neurotransmitters (Dinu & Apetrei, 2020).

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c19-15(10-13-6-8-14(21)9-7-13)17(22)20-16(18(23)24)11-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWAPUBOXJWXMS-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosylphenylalanine

CAS RN

17355-11-2
Record name L-Tyrosyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17355-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
C Simpkins - Journal of the National Medical Association, 1990 - ncbi.nlm.nih.gov
… , it has been found that tyrosylphenylalanine specifically reduces … At 10-22 M, tyrosylphenylalanine caused reduction which … Comparison of tyrosylphenylalanine to tyrosylalanine …
Number of citations: 2 www.ncbi.nlm.nih.gov
K Blau, SG Waley - Biochemical Journal, 1954 - ncbi.nlm.nih.gov
The transferase activity of the proteolytic enzyme trypsin has recently been investigated (see pre-ceding paper, Waley & Watson, 1954); this work has now been extended to …
Number of citations: 46 www.ncbi.nlm.nih.gov
C Simpkins, G Williamson, C Moore - Life sciences, 1991 - Elsevier
By observing changes in the absorbance spectrum between 340 and 650 nm, we found that tyrosyltyrosylphenylalanine (TTP) interacts with cutochrome C (CC). TTP caused the …
Number of citations: 2 www.sciencedirect.com
G Huang, P Jiang, LK Jmaiff Blackstock… - … science & technology, 2018 - ACS Publications
Iodinated disinfection byproducts (I-DBPs) are highly toxic, but few precursors of I-DBPs have been investigated. Tyrosine-containing biomolecules are ubiquitous in surface water. Here …
Number of citations: 40 pubs.acs.org
CO Simpkins, KW Fogarty II, P Nhamburo - Life sciences, 1993 - Elsevier
… = 0 < tyrosylalanine < tyrosylvaline < tyrosylphenylalanine. Phenylalanyltyrosine was less potent than tyrosylphenylalanine and serylphenylalanine had no effect suggesting that it was …
Number of citations: 14 www.sciencedirect.com
H Zhang, J Zielonka, A Sikora, J Joseph, Y Xu… - Archives of biochemistry …, 2009 - Elsevier
Recent reports suggest that intramolecular electron transfer reactions can profoundly affect the site and specificity of tyrosyl nitration and oxidation in peptides and proteins. Here we …
Number of citations: 26 www.sciencedirect.com
GL Schmir, LA Cohen - Journal of the American Chemical Society, 1961 - ACS Publications
In the oxidative cleavage of tyrosyl-peptide bonds by N-bromosuccinimide (NBS), the highest yields are realized in aque-ous acetic or dilute mineral acid. Cleavage occurs readily with …
Number of citations: 48 pubs.acs.org
KJ Wiechelman, RD Braun, JD Fitzpatrick - Analytical biochemistry, 1988 - Elsevier
The colored complex formed between Cu + and bicinchoninic acid is the basis of the bicinchoninic acid protein assay (PK Smith, RI Krohn, GT Hermanson, AK Mallia, FH Gartner, MD …
Number of citations: 175 www.sciencedirect.com
AEN Landymore-Lim, AF Bradbury… - … and Biophysical Research …, 1983 - Elsevier
A series of tripeptides which terminated in d-alanine, d-serine, d-leucine or l-alanine was synthesized and the peptides tested for their ability to act as substrates for an amidating …
Number of citations: 56 www.sciencedirect.com
AS Inglis, C De Luca - Methods in Protein Sequence Analysis, 1993 - Springer
… The Hel cleavage procedure was then applied successfully to tyrosylphenylalanine, Metenkephalin and neuromedin N (see Figure 5), hence establishing (a) that the cleavage also …
Number of citations: 2 link.springer.com

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